molecular formula C18H36O7S B1602906 disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate CAS No. 68815-56-5

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate

Cat. No.: B1602906
CAS No.: 68815-56-5
M. Wt: 396.5 g/mol
InChI Key: SJONNLHHAZIAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is a surfactant compound commonly used in various industrial and commercial applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in detergents, cleaning agents, and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate typically involves the ethoxylation of C10-16 fatty alcohols followed by the sulfonation of the resulting ethoxylated alcohols. The final step involves neutralization with sodium hydroxide to form the disodium salt .

    Ethoxylation: C10-16 fatty alcohols are reacted with ethylene oxide under controlled temperature and pressure conditions to form ethoxylated alcohols.

    Sulfonation: The ethoxylated alcohols are then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with continuous processes and optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.

    Substitution: The sulfonic acid group can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophilic (sulfonic acid and ethoxylated) and hydrophobic (alkyl) regions allow it to interact with both water and oil phases, reducing surface tension and stabilizing emulsions. This mechanism is crucial in applications such as detergents and emulsifiers .

Comparison with Similar Compounds

Similar Compounds

  • Poly(oxy-1,2-ethanediyl), alpha-(sulfophenyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
  • Poly(oxy-1,2-ethanediyl), alpha-(sulfoethyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts

Uniqueness

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is unique due to the presence of the carboxy-1-oxosulfopropyl group, which enhances its emulsifying and dispersing properties compared to other similar compounds. This structural feature allows for better performance in specific applications, such as in high-performance detergents and industrial cleaning agents.

Properties

CAS No.

68815-56-5

Molecular Formula

C18H36O7S

Molecular Weight

396.5 g/mol

IUPAC Name

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate

InChI

InChI=1S/C18H36O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-16-17(15-18(19)20)26(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2

InChI Key

SJONNLHHAZIAIN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCC(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOCC(CC(=O)O)S(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

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